3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(4-heptylphenyl)-3-hydroxy-1-(2-pyridin-3-yl-1,3-thiazol-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-2-3-4-5-6-8-18-10-12-19(13-11-18)21(27)15-22(28)23-17-26-24(29-23)20-9-7-14-25-16-20/h7,9-14,16-17,21,27H,2-6,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVFINLOBTKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(CC(=O)C2=CN=C(S2)C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the heptylphenyl group. The final step involves the addition of the hydroxy group to the propanone backbone. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with analogs sharing key structural features (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Hydrophobicity and Solubility :
- The heptylphenyl group in the target compound increases lipophilicity (logP ~5–6 predicted), compared to analogs with shorter alkyl chains (e.g., , logP ~3–4). This may enhance membrane permeability but reduce aqueous solubility .
Heterocyclic Core Influence: The thiazole-pyridine hybrid in the target compound is distinct from pyrrolone ( ) or pyrazole-thiazolidinone ( ) cores.
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., CF3 in ) show improved metabolic stability, while hydroxy/oxime groups (e.g., ) may facilitate hydrogen bonding to biological targets like TNF-α .
Synthetic Accessibility :
- The target compound’s synthesis likely involves:
- Mitsunobu reaction for β-hydroxy ketone formation.
- Suzuki coupling to attach the pyridinyl-thiazole group, as seen in similar pyridine-thiazole hybrids .
Biological Activity
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one, a compound with the molecular formula CHNOS, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological properties, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A heptylphenyl group
- A hydroxyl functional group
- A pyridine-thiazole hybrid moiety
These structural components contribute to its biological activity and interaction with various cellular targets.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.
Key Findings:
- IC Values : The compound showed an IC of approximately 0.57 µM in HL-60 human promyelocytic leukemia cells, indicating strong cytotoxicity. In contrast, it exhibited an IC greater than 50 µM in non-cancerous cell lines, suggesting selectivity for cancer cells .
| Cell Line | IC (µM) |
|---|---|
| HL-60 (Leukemia) | 0.57 |
| Non-cancerous cells | >50 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction and disruption of mitochondrial membrane potential.
Apoptotic Effects :
- Treatment with the compound resulted in a significant increase in apoptotic cells (42.7% for MCF-7 breast cancer cells), indicating that it promotes cell death through intrinsic apoptotic pathways .
Mitochondrial Impact :
- The compound caused depolarization of mitochondrial membranes, a hallmark of early apoptotic events. This was evidenced by a marked increase in the number of cells exhibiting reduced mitochondrial membrane potential compared to controls .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyridine-thiazole derivatives, providing context for understanding the activity of our compound:
- Anticancer Potential : A series of pyridine-thiazole hybrids were synthesized and evaluated for their anticancer properties. These compounds showed varying degrees of efficacy against multiple cancer cell lines, with some derivatives demonstrating potent cytotoxicity comparable to established chemotherapeutics .
- Mechanistic Insights : Research indicated that these compounds could inhibit key signaling pathways involved in cell proliferation and survival, further supporting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
